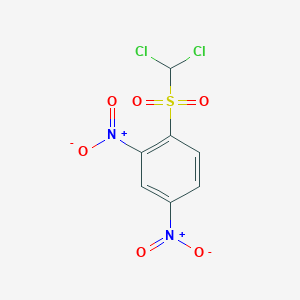
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of dichloromethylsulfonyl and dinitrobenzene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene typically involves the nitration of benzene derivatives followed by sulfonylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of nitro and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted benzene derivatives, and various substituted benzene compounds depending on the nucleophile used.
科学的研究の応用
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity and modification of biological pathways.
類似化合物との比較
Similar Compounds
- 1-(Chloromethylsulfonyl)-2,4-dinitrobenzene
- 1-(Methylsulfonyl)-2,4-dinitrobenzene
- 1-(Dichloromethylsulfonyl)-3,5-dinitrobenzene
Uniqueness
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene is unique due to the presence of both dichloromethylsulfonyl and dinitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
1024-51-7 |
|---|---|
分子式 |
C7H4Cl2N2O6S |
分子量 |
315.09 g/mol |
IUPAC名 |
1-(dichloromethylsulfonyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H4Cl2N2O6S/c8-7(9)18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3,7H |
InChIキー |
XRPXPIHZGVZKHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
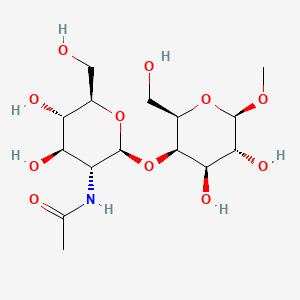
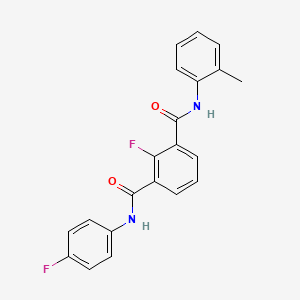
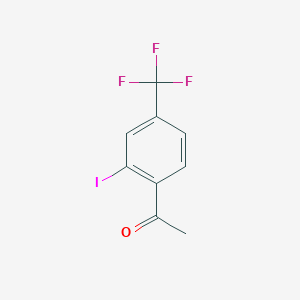
![Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester](/img/structure/B14082130.png)
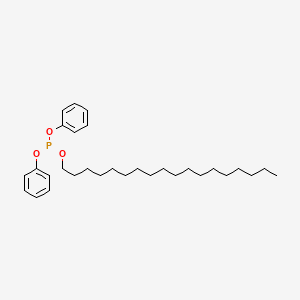
![Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-](/img/structure/B14082139.png)


![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)
